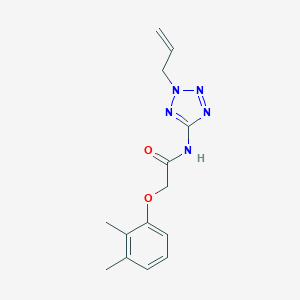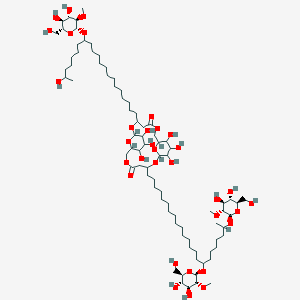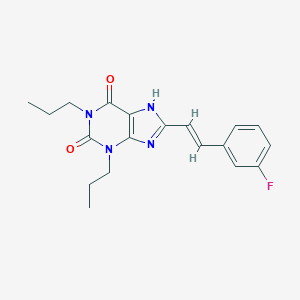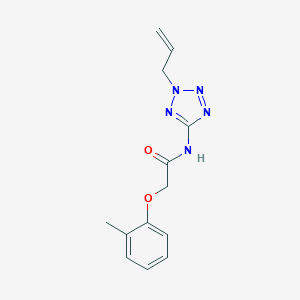
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as ADTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
生化和生理效应
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit low toxicity in vitro, making it a viable candidate for further research.
实验室实验的优点和局限性
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is relatively straightforward and can be optimized to achieve high yields and purity. However, one of the main limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its low solubility in water, which can limit its potential applications in vivo.
未来方向
There are several potential future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide. One possible direction is the development of new derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, which could lead to the development of new drugs targeting various enzymes and signaling pathways. Additionally, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide in the treatment of various diseases, such as cancer and infectious diseases, could be further explored.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to yield the final product. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been optimized to achieve high yields and purity, making it a viable candidate for further research.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C14H17N5O2 |
分子量 |
287.32 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-8-19-17-14(16-18-19)15-13(20)9-21-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17,20) |
InChI 键 |
QYXNJXCCMUTBES-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)


